Clenbuterol hydrochloride

Descripción general

Descripción

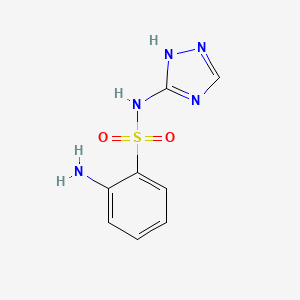

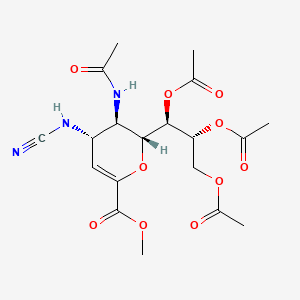

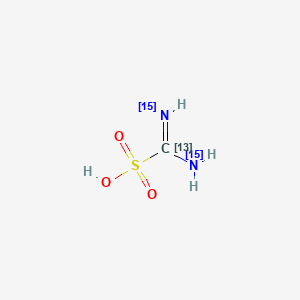

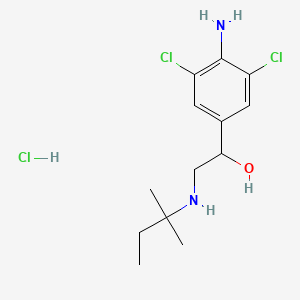

Clenpenterol hydrochloride is a compound with the molecular formula C13H21Cl3N2O . It is also known by other names such as 1-(4-amino-3,5-dichlorophenyl)-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride . It is a direct-acting sympathomimetic agent with mainly beta-adrenergic activity and a selective action on β2 receptors .

Molecular Structure Analysis

The molecular weight of Clenpenterol hydrochloride is 327.7 g/mol . The InChI string representation of its structure is InChI=1S/C13H20Cl2N2O.ClH/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8;/h5-6,11,17-18H,4,7,16H2,1-3H3;1H .

Physical And Chemical Properties Analysis

Clenpenterol hydrochloride is a white crystalline powder . It has a molecular weight of 327.68 g/mol .

Aplicaciones Científicas De Investigación

Detección altamente sensible

El clorhidrato de clenbuterol (CL) se ha utilizado en la investigación para la detección altamente sensible basada en la mejora de metamateriales THz . Este método está diseñado para realizar la detección altamente sensible de CL traza mediante espectroscopia THz . El estudio tiene implicaciones significativas para promover la detección de otros tipos de clenbuterol y sustancias traza .

Seguridad alimentaria

El abuso del clorhidrato de clenbuterol es una grave amenaza para la vida y la salud de las personas . Por lo tanto, se utiliza en investigaciones relacionadas con la seguridad alimentaria. El estudio facilita la detección rápida, no destructiva y altamente sensible de CL traza en los alimentos .

Teoría electromagnética

El clorhidrato de clenbuterol se ha utilizado en la investigación relacionada con la teoría electromagnética . Se diseñó una micro-nanoestructura mejorada de metamaterial THz basada en la teoría electromagnética para realizar la detección altamente sensible de CL traza mediante espectroscopia THz .

Espectroscopia

El clorhidrato de clenbuterol se ha utilizado en la investigación relacionada con la espectroscopia . Se utilizaron cuatro métodos de pretratamiento para corregir el espectro, incluidos AirPLS, AsLS, Backcor y BEADS .

Desarrollo de inmunosensores

El clorhidrato de clenbuterol se ha utilizado en el desarrollo de inmunosensores altamente sensibles

Mecanismo De Acción

Target of Action

Clenpenterol hydrochloride, also known as Clenbuterol, primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle relaxation and bronchodilation .

Mode of Action

Clenpenterol hydrochloride acts as a beta-2 agonist . It interacts with beta-2 adrenergic receptors, stimulating adenylyl cyclase activity . This stimulation leads to an increase in the production of cyclic adenosine monophosphate (cAMP), which ultimately results in smooth muscle relaxation in the bronchioles .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by Clenpenterol hydrochloride leads to the stimulation of adenylyl cyclase, an enzyme that converts ATP to cAMP . The increase in cAMP levels triggers a series of biochemical reactions that result in the relaxation of smooth muscles in the bronchioles .

Pharmacokinetics

Clenpenterol hydrochloride exhibits high oral bioavailability, ranging from 89 to 98% . It undergoes negligible hepatic metabolism and has an elimination half-life of 36 to 48 hours . The drug is excreted in feces and urine .

Result of Action

The primary result of Clenpenterol hydrochloride’s action is the relaxation of smooth muscles in the bronchioles, making it an effective bronchodilator . This action helps to alleviate symptoms in individuals with chronic breathing disorders such as asthma . Additionally, some studies suggest that Clenpenterol hydrochloride may have anabolic effects, leading to an increase in lean mass and a decrease in body fat .

Safety and Hazards

Clenpenterol hydrochloride is toxic if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure . It can cause skin irritation, serious eye irritation, and respiratory irritation . It is not approved for use in humans in many countries due to its potential to become toxic at even very low doses .

Análisis Bioquímico

Biochemical Properties

Clenpenterol Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

Clenpenterol Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Clenpenterol Hydrochloride is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Clenpenterol Hydrochloride can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Clenpenterol Hydrochloride vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Clenpenterol Hydrochloride is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Clenpenterol Hydrochloride is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Clenpenterol Hydrochloride and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20Cl2N2O.ClH/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8;/h5-6,11,17-18H,4,7,16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGDYFOIRCZBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746803 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37158-47-7 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clenpenterol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.